CCG-63808

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CCG-63808 implica un proceso de múltiples pasos. Los pasos clave incluyen la formación del anillo de benzotiazol y el acoplamiento posterior con un derivado de pirido[1,2-a]pirimidin-4-ona. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y requieren un control preciso de la temperatura para garantizar el rendimiento del producto deseado .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de disolventes de grado industrial y el empleo de reactores de flujo continuo para mejorar la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

CCG-63808 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el nitrilo y los grupos fluorofenoxi. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones a menudo implican el uso de disolventes apróticos polares y temperaturas controladas.

Reacciones de oxidación: Se pueden usar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de this compound, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en la molécula .

Aplicaciones Científicas De Investigación

Cardiovascular Research

Recent studies have highlighted the role of CCG-63808 in cardiovascular research, particularly concerning hypertension. For instance, treatment with this compound enhanced contractions in thoracic ducts from Wistar rats, suggesting a potential mechanism by which RGS4 inhibition could affect lymphatic contractility and blood pressure regulation . This finding indicates that this compound may serve as a valuable tool in exploring the relationship between lymphatic function and hypertension.

Neurological Applications

This compound has also been investigated for its effects on neurological conditions. Research indicates that RGS proteins, including RGS4, are involved in various neurobiological processes. By inhibiting RGS4, this compound may influence neurotransmitter signaling pathways, potentially offering insights into conditions such as schizophrenia and depression where GPCR signaling is dysregulated .

Biochemical Studies

The compound has been utilized in biochemical assays to study the interactions between RGS proteins and Gα subunits. For example, this compound has been shown to inhibit the GAP activity of RGS4 effectively, providing a platform for further investigations into the allosteric regulation of these proteins by endogenous ligands . This aspect is crucial for understanding how small molecules can modulate protein interactions and functions.

Case Study 1: Hypertension and Lymphatic Function

A study demonstrated that this compound treatment led to enhanced contractile responses in lymphatic vessels from hypertensive rats. This suggests that RGS4 plays a role in regulating lymphatic smooth muscle contractility under hypertensive conditions, potentially linking RGS inhibition to therapeutic strategies for managing hypertension .

Case Study 2: Neurotransmitter Signaling

In another investigation focusing on neurotransmitter systems, researchers employed this compound to explore its effects on dopamine receptor signaling pathways. The results indicated that inhibiting RGS4 could enhance dopaminergic signaling, providing insights into its potential utility for treating disorders characterized by dopaminergic dysregulation .

Summary Table of Applications

Mecanismo De Acción

CCG-63808 ejerce sus efectos al unirse alostéricamente a la proteína RGS4, inhibiendo así su interacción con las subunidades alfa de proteínas G. Esta inhibición modula la vía de señalización de proteínas G, que está involucrada en varias respuestas fisiológicas. La acción del compuesto es reversible, lo que permite una modulación controlada de la vía de señalización .

Comparación Con Compuestos Similares

Compuestos similares

CCG-4986: Un inhibidor irreversible de RGS4.

CCG-63802: Otro inhibidor reversible de proteínas RGS con propiedades similares a CCG-63808

Singularidad

This compound es único debido a su mecanismo de inhibición reversible, que permite un control más preciso sobre la señalización de proteínas G en comparación con los inhibidores irreversibles como CCG-4986. Esta reversibilidad lo convierte en una herramienta valiosa en entornos de investigación donde el control temporal de las vías de señalización es crucial .

Actividad Biológica

CCG-63808 is a selective inhibitor of the Regulator of G protein Signaling 4 (RGS4), a protein that plays a crucial role in modulating G protein signaling pathways. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in conditions where G protein signaling is dysregulated.

This compound acts by inhibiting the GTPase-accelerating activity of RGS4, which is responsible for promoting the hydrolysis of GTP on Gα subunits of heterotrimeric G proteins. This inhibition can lead to prolonged signaling through G protein-coupled receptors (GPCRs), which may have implications in various physiological and pathological processes.

- IC50 Value : The compound exhibits an IC50 value of approximately 1.4 μM, indicating its potency as an RGS4 inhibitor. This value reflects the concentration required to inhibit 50% of the enzyme's activity in vitro .

Selectivity and Reversibility

Research has shown that this compound is a reversible inhibitor, which distinguishes it from other RGS4 inhibitors like CCG-4986 that irreversibly modify the target protein. The reversible nature of this compound's action allows for more controlled modulation of RGS4 activity, making it a valuable tool for studying RGS function in cellular environments .

Inhibition Studies

- Biochemical Assays : In studies using [32P] GTP single-turnover GAP assays, this compound was demonstrated to effectively inhibit the GAP activity of RGS4. The inhibition was reversible upon washing, confirming its non-covalent interaction with the target protein .

- Thermal Stability : Thermal stability assays indicated that this compound binds to RGS4 without affecting its thermal stability under reducing conditions, which is significant for maintaining protein functionality during experiments .

Comparative Analysis with Other Inhibitors

A comparative study involving multiple RGS4 inhibitors revealed that this compound exhibits selectivity towards RGS4 over other RGS family members. The potency order observed was RGS4 > RGS19 = RGS16 > RGS8 > RGS7, highlighting its targeted action .

Data Table: Biological Activity Overview

| Property | This compound |

|---|---|

| CAS Number | 620113-73-7 |

| Target Protein | RGS4 |

| IC50 Value | 1.4 μM |

| Type of Inhibition | Reversible |

| Selectivity | High (specific to RGS4) |

Implications for Therapeutic Use

The ability of this compound to selectively inhibit RGS4 suggests potential therapeutic applications in diseases characterized by aberrant GPCR signaling, such as heart failure, cancer, and neurological disorders. Further research is necessary to explore its efficacy and safety in vivo.

Propiedades

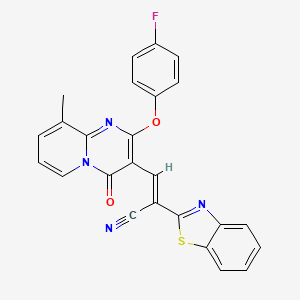

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15FN4O2S/c1-15-5-4-12-30-22(15)29-23(32-18-10-8-17(26)9-11-18)19(25(30)31)13-16(14-27)24-28-20-6-2-3-7-21(20)33-24/h2-13H,1H3/b16-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZHFKHGSYRBNT-DTQAZKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211065 | |

| Record name | CCG-63808 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620113-73-7 | |

| Record name | CCG-63808 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620113737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCG-63808 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-63808 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAU68994A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.